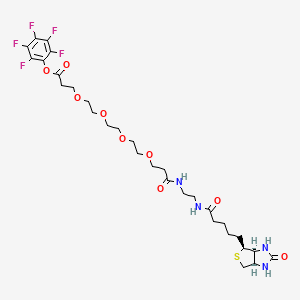
Biotin-EDA-PEG4-PFP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-EDA-PEG4-PFP is a Biotin PEG Linker. This biochemical will react with primary amino groups (-NH2) to form stable, irreversible amide bonds. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
Key Applications
-
Bioconjugation and Protein Labeling
- Biotin-EDA-PEG4-PFP is extensively used for bioconjugation, enabling the attachment of biotin to proteins or antibodies. This method enhances the detection and purification of target molecules through the strong interactions between biotin and avidin/streptavidin.
- Case Study : A study demonstrated the use of biotinylated proteins in mass spectrometry to improve detection sensitivity by over 20-fold compared to conventional methods .
-
Drug Delivery Systems
- The compound is employed in drug delivery systems to improve pharmacokinetics and targeting capabilities. The PEG component enhances solubility, while the biotin moiety allows for targeted delivery to cells expressing specific receptors.
- Case Study : Research on biotin-polyethylene glycol derivatives revealed their potential as antitumor agents with promising efficacy and safety profiles in xenograft models .
-
Diagnostics
- This compound is utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), where it facilitates the immobilization of antigens or antibodies on solid supports for enhanced detection.
- Case Study : A multiplexing assay using biotin-labeled antibodies demonstrated effective detection of multiple analytes simultaneously, showcasing the utility of biotinylation in complex diagnostics .
- Nanoparticle Functionalization
-
Cell Imaging and Tracking
- This compound is used in cellular imaging studies due to its ability to label proteins or peptides without compromising their functionality. This application is crucial for tracking cellular processes in real-time.
- Case Study : Biotinylated peptides were utilized to visualize protein interactions within living cells, demonstrating the compound's role in advanced imaging techniques .
Data Table: Comparison of Applications
Propriétés
Formule moléculaire |
C30H41F5N4O9S |
|---|---|
Poids moléculaire |
728.73 |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H41F5N4O9S/c31-23-24(32)26(34)29(27(35)25(23)33)48-22(42)6-10-45-12-14-47-16-15-46-13-11-44-9-5-21(41)37-8-7-36-20(40)4-2-1-3-19-28-18(17-49-19)38-30(43)39-28/h18-19,28H,1-17H2,(H,36,40)(H,37,41)(H2,38,39,43)/t18-,19-,28-/m0/s1 |
Clé InChI |
RRFOOKGLXSZDRA-CLWPXKJUSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Biotin-EDA-PEG4-PFP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















